molecular formula C7H5NO4 B129197 4-Nitrobenzoic-D4 acid CAS No. 171777-66-5

4-Nitrobenzoic-D4 acid

Cat. No. B129197
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
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Patent
US04007223

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].O.[C:14]([OH:17])(=[O:16])[CH3:15]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
689 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
2700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
after the addition of 500 ml of benzene
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CUSTOM
Type
CUSTOM
Details
Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml
ADDITION
Type
ADDITION
Details
After the addition of 600 g of p-nitrotoluene
CUSTOM
Type
CUSTOM
Details
At reaction temperatures of 180° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3000 g
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].O.[C:14]([OH:17])(=[O:16])[CH3:15]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
689 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
2700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
after the addition of 500 ml of benzene
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CUSTOM
Type
CUSTOM
Details
Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml
ADDITION
Type
ADDITION
Details
After the addition of 600 g of p-nitrotoluene
CUSTOM
Type
CUSTOM
Details
At reaction temperatures of 180° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3000 g
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].O.[C:14]([OH:17])(=[O:16])[CH3:15]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
689 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
2700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
after the addition of 500 ml of benzene
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CUSTOM
Type
CUSTOM
Details
Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml
ADDITION
Type
ADDITION
Details
After the addition of 600 g of p-nitrotoluene
CUSTOM
Type
CUSTOM
Details
At reaction temperatures of 180° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3000 g
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007223

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+].[Br-].O.[C:14]([OH:17])(=[O:16])[CH3:15]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[CH:9]=[CH:8][C:15]([C:14]([OH:17])=[O:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
689 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[K+].[Br-]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Smiles
Step Four
Name
Quantity
2700 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
after the addition of 500 ml of benzene
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CUSTOM
Type
CUSTOM
Details
Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml
ADDITION
Type
ADDITION
Details
After the addition of 600 g of p-nitrotoluene
CUSTOM
Type
CUSTOM
Details
At reaction temperatures of 180° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3000 g
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.